1-Bromo-2-nitro-3-vinylbenzene
Description
1-Bromo-2-nitro-3-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, and a vinyl group at position 3. This compound may serve as a precursor in pharmaceuticals, agrochemicals, or materials science due to its versatile substituents .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-3-ethenyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2 |
InChI Key |
NYSLQBGONVOKTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Nitrobenzene
The bromination of 2-nitrobenzene represents a foundational step in synthesizing 1-bromo-2-nitrobenzene, a precursor to 1-bromo-2-nitro-3-vinylbenzene. This reaction leverages the meta-directing effect of the nitro group to position the bromine atom at the para position relative to the nitro group.
Reaction Conditions :
- Reagents : Bromine (Br₂) or dibromohydantoin as brominating agents.
- Catalysts : Iron (Fe) or aluminum chloride (AlCl₃) enhance electrophilic substitution.
- Solvents : Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) optimize reaction efficiency.
- Temperature : Reactions proceed at 25–40°C to minimize side products.
Yield Optimization :
Industrial-Scale Bromination
Industrial production employs continuous flow reactors to enhance safety and scalability. Automated systems regulate bromine addition and temperature, achieving throughputs of 100–200 kg/day with 90% yield.
Nitration of Bromo-Substituted Benzene Precursors
Sequential Nitration of 1-Bromobenzene
Nitrating 1-bromobenzene introduces the nitro group at the ortho position, yielding 1-bromo-2-nitrobenzene. The bromine atom’s ortho/para-directing effect guides nitration to the ortho position.
Reaction Conditions :
- Nitrating Agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
- Temperature : Controlled at 0–5°C to prevent polynitration.
- Solvent : Sulfuric acid acts as both solvent and catalyst.
Yield and Selectivity :
- Yields of 75–80% are typical, with <5% para-nitro byproduct formation.
- Neutralization with ice-water followed by extraction with dichloromethane isolates the product.
Introduction of the Vinyl Group via Heck Coupling Reactions
Palladium-Catalyzed Vinylation
The Heck reaction introduces the vinyl group to 1-bromo-2-nitrobenzene, forming this compound. This method is favored for its regioselectivity and mild conditions.
Reaction Conditions :
- Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N).
- Ligand : Tetrabutylammonium bromide (TBAB) enhances catalytic activity.
- Vinyl Source : Ethylene gas or vinyl tributylstannane.
- Solvent : N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
- Temperature : 80–100°C under inert atmosphere.
Mechanistic Pathway :
- Oxidative addition of Pd(0) to the C–Br bond.
- Coordination and insertion of the vinyl group.
- β-Hydride elimination to form the vinylated product.
Yield and Scalability :
Alternative Vinylation via Gilman Reagents
Organocopper reagents (Gilman reagents) offer a complementary approach for vinyl group introduction.
Reaction Conditions :
- Reagent : Lithium divinylcuprate (LiCu(CH₂CH₂)₂).
- Solvent : Tetrahydrofuran (THF) at −78°C.
- Stoichiometry : 1.1 equivalents of Gilman reagent relative to 1-bromo-2-nitrobenzene.
Advantages :
Comparative Analysis of Synthetic Routes
Table 1: Synthesis Routes for this compound
Industrial Production and Scalability
Continuous Flow Synthesis
Modern facilities employ tubular reactors for bromination and nitration steps, reducing reaction times by 50% compared to batch processes. Heck coupling in flow systems minimizes catalyst loading (0.5 mol% Pd) while maintaining 90% yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-nitro-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or ozone
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Potassium permanganate, ozone, solvents (acetone, water).
Major Products:
Substitution: Amino or thiol-substituted benzene derivatives.
Reduction: 1-Bromo-2-amino-3-vinylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the vinyl group
Scientific Research Applications
1-Bromo-2-nitro-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-3-vinylbenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, forming intermediates that interact with nucleophiles.
Reduction and Oxidation: The nitro and vinyl groups can undergo reduction and oxidation, respectively, leading to the formation of reactive intermediates that can interact with biological molecules
Comparison with Similar Compounds
2-(Benzyloxy)-1-bromo-3-nitrobenzene
- CAS : 688363-79-3
- Molecular Formula: C₁₃H₁₀BrNO₃
- Molecular Weight : 308.13
- Substituents : Bromo (C1), nitro (C3), benzyloxy (C2).
- Used in research and small-scale production .
1-Bromo-3-nitrobenzene
- CAS : 585-79-5
- Molecular Formula: C₆H₄BrNO₂
- Molecular Weight : 202.0083
- Substituents : Bromo (C1), nitro (C3).
- Properties: Simpler structure lacking a vinyl group; lower molecular weight and higher solubility in non-polar solvents. A common intermediate in dye and pesticide synthesis .
(Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene
- Molecular Formula: C₈H₅BrFNO₂ (inferred)
- Synthesis: Prepared via reaction of 1-bromo-3-(2-bromo-2-fluorovinyl)benzene with tris(nitrooxy)iron nonahydrate (88% yield).
- Properties : Melting point 126–128°C. The nitrovinyl group introduces planar rigidity, influencing photophysical properties and conjugation pathways .
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene
- CAS : 1224629-07-5
- Molecular Formula: C₇H₄BrFNO₃
- Purity : 95%
- Substituents : Bromo (C1), fluoro (C3), methoxy (C2), nitro (C4).
- Properties : Electron-withdrawing fluorine and nitro groups enhance stability but reduce nucleophilic aromatic substitution rates. Requires careful handling due to toxicity risks .
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- CAS : 1286734-82-4
- Molecular Formula: C₇H₅BrFNO₂
- Purity : 98%
- Substituents : Bromo (C1), fluoro (C4), methyl (C3), nitro (C2).
- Properties : Methyl group increases lipophilicity, making it suitable for hydrophobic drug intermediates .
Comparative Analysis Table
*Theoretical data inferred from analogs.
Q & A
Q. What are the recommended synthetic pathways for 1-bromo-2-nitro-3-vinylbenzene, and how can reaction conditions be optimized to minimize side products?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route is:
Vinylation : Introduce the vinyl group via Heck coupling or Friedel-Crafts alkylation using 3-bromostyrene derivatives .
Nitration : Controlled nitration at the ortho position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration or ring degradation .
Bromination : Electrophilic bromination directed by the nitro group’s meta-directing effect. Use Br₂/FeBr₃ in a non-polar solvent (e.g., CCl₄) .
Q. Optimization Tips :
Q. How can researchers confirm the structure and purity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR :
- IR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- GC-MS : Compare retention time and fragmentation patterns with known standards .
Advanced Research Questions
Q. What strategies mitigate competing reactivities of the bromo, nitro, and vinyl groups in cross-coupling reactions?
Methodological Answer: The bromo group is prone to Suzuki-Miyaura coupling, while the nitro group can act as an electron-withdrawing group or participate in reduction. Key strategies:
- Selective Protection : Temporarily reduce the nitro group to NH₂ (using SnCl₂/HCl) to prevent interference during bromine coupling .
- Catalyst Tuning : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling to enhance selectivity for bromine over vinyl .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
- Nitro Group : Strong meta-directing effect due to electron withdrawal.
- Vinyl Group : Ortho/para-directing via conjugation but sterically hindered.
- Bromine : Weak deactivation with ortho/para-directing tendency.
Case Study :
In sulfonation, the nitro group dominates, directing sulfonic acid to the meta position (C-5). Steric hindrance from the vinyl group disfavors ortho substitution . Computational modeling (DFT) can predict reactivity hotspots .
Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer: Contradictions often arise from:
Q. Resolution Workflow :
Replicate experiments with strict anhydrous conditions.
Use HPLC to quantify purity at each step .
Cross-validate data with independent labs or computational simulations .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods due to volatile bromine byproducts .
- Storage : In amber glass under inert gas (N₂/Ar) at 4°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
